1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride
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Overview
Description
1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields This compound is characterized by its unique triazolo-pyrazine structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazolo-pyrazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as amines or halides, can be used under basic or acidic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 2-Fluorodeschloroketamine
- Vorapaxar
Comparison: Compared to these similar compounds, 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride stands out due to its unique triazolo-pyrazine structure, which imparts distinct chemical reactivity and biological activity. While compounds like 1-(4-Fluorophenyl)piperazine and 2-Fluorodeschloroketamine have their own specific applications, the triazolo-pyrazine derivative offers a broader range of functionalization possibilities and potential therapeutic uses .
Properties
Molecular Formula |
C6H9Cl2N5 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-1-5-3-11-4-9-10-6(11)2-8-5;;/h2-4H,1,7H2;2*1H |
InChI Key |
SOPKESZSQZGEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=CN21)CN.Cl.Cl |
Origin of Product |
United States |
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